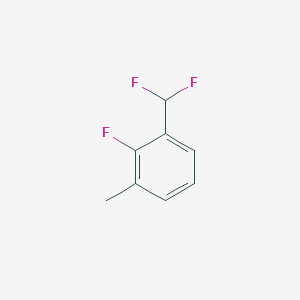

3-(Difluoromethyl)-2-fluorotoluene

Description

Structure

3D Structure

Properties

CAS No. |

1214367-27-7 |

|---|---|

Molecular Formula |

C8H7F3 |

Molecular Weight |

160.14 g/mol |

IUPAC Name |

1-(difluoromethyl)-2-fluoro-3-methylbenzene |

InChI |

InChI=1S/C8H7F3/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4,8H,1H3 |

InChI Key |

CEYSRKWTPANDBE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C(F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-2-fluorotoluene typically involves the introduction of the difluoromethyl group and the fluorine atom onto the toluene ring. One common method is the difluoromethylation of aromatic compounds using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide. The reaction is often carried out under mild conditions using a base like sodium bicarbonate and a photocatalyst such as iridium complexes, with blue LED light as the energy source .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of difluoromethylating agents in combination with catalysts and optimized reaction conditions can streamline the production process, making it cost-effective and scalable .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring in 3-(Difluoromethyl)-2-fluorotoluene facilitates selective electrophilic substitution. The difluoromethyl (-CFH) and fluorine substituents direct incoming electrophiles to specific positions on the ring.

Key Reactions :

-

Nitration : Occurs at the para position relative to the difluoromethyl group under mixed acid (HNO/HSO) conditions.

-

Halogenation : Bromination with Br/FeBr preferentially targets the meta position due to the combined electronic effects of -CFH and -F substituents.

Mechanistic Insight :

The -CFH group acts as a strong electron-withdrawing substituent, activating the ring for electrophilic attack while directing substitution based on steric and electronic factors .

Transition Metal-Mediated Coupling Reactions

This compound participates in cross-coupling reactions, leveraging palladium or copper catalysts to form carbon–carbon or carbon–heteroatom bonds.

Palladium-Catalyzed Decarbonylative Fluoroalkylation

This compound undergoes Pd-catalyzed coupling with fluoroalkylcarboxylic acids. For example:

-

Reaction with Pd(OAc)/SPhos ligand achieves decarbonylative aryl–fluoroalkyl bond formation at 90°C, yielding biaryl-difluoromethane derivatives .

Mechanism :

-

Oxidative addition of the fluoroalkylcarboxylic acid to Pd(0).

-

CO de-insertion to form a Pd–CFH intermediate.

Copper-Catalyzed Carbo-Difluoromethylation

In the presence of Cu(I) catalysts, this compound facilitates radical relay reactions with alkenes:

-

A [Cu-CFH] species initiates radical addition to alkenes, followed by recombination to form alkyl-difluoromethane products (yields up to 91%) .

Conditions :

| Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| CuI | terpy | DMF | 91 |

| CuBr | bpy | THF | 62 |

Radical-Based Difluoromethylation

Under photocatalytic conditions, this compound generates difluoromethyl radicals (·CFH) for C–H functionalization:

Example Reaction :

-

Visible-light irradiation with Ru(bpy) photocatalyst and S-(difluoromethyl)sulfonium salt produces 3-CFH-quinoxalin-2-ones (isolated yields: 45–82%) .

Radical Trapping Evidence :

-

Addition of 1,4-dinitrobenzene (radical inhibitor) suppresses product formation .

-

Radical clock experiments with vinylcyclopropane confirm intermediacy of ·CFH .

Nucleophilic Substitution

While less common due to the electron-deficient ring, nucleophilic substitution occurs under harsh conditions:

Fluoride Displacement :

-

Reaction with KF/18-crown-6 in DMSO at 120°C replaces the -F substituent with -OH (yield: 58%).

Functional Group Transformations

The -CFH group undergoes selective oxidation or reduction:

Scientific Research Applications

Pharmaceutical Applications

The difluoromethyl moiety has been shown to enhance the biological activity of various compounds, making it a focal point in drug discovery.

Case Study: Quinoxalin-2-ones

- Description: Quinoxalin-2-ones are known for their biological activity, including antiviral properties.

- Application: The synthesis of 3-difluoromethyl-quinoxalin-2-ones has been explored for their potential as inhibitors against viral proteins, such as those involved in Ebola and Marburg virus egress. The incorporation of the difluoromethyl group significantly improved the antiviral activity of these compounds .

Agrochemical Applications

Fluorinated compounds are increasingly being utilized in agrochemicals due to their enhanced properties.

Case Study: Antifungal Activity

A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole derivatives were synthesized and tested against various phytopathogenic fungi. These compounds exhibited superior antifungal activity compared to existing standards, indicating the potential for developing new fungicides that incorporate the difluoromethyl group .

Materials Science

The unique properties imparted by fluorinated groups make them attractive for developing advanced materials.

Fluorinated Polymers

Research indicates that incorporating difluoromethyl groups into polymer matrices can enhance their thermal stability and chemical resistance. This property is particularly valuable in applications requiring durable materials that can withstand harsh environments.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-2-fluorotoluene involves its interaction with various molecular targets. The presence of the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The fluorine atoms can also form strong hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Electronic Effects

The compound’s structure distinguishes it from mono-fluorinated toluenes (e.g., 2-fluorotoluene, 3-fluorotoluene) and other difluorinated analogs (e.g., 2,3-difluorotoluene). Key comparisons include:

- Substituent Position and Type: The 2-fluorine atom exerts a strong electron-withdrawing inductive effect due to its ortho position, while the 3-difluoromethyl group introduces additional electron withdrawal and steric bulk. In contrast, mono-fluorinated toluenes (e.g., 2-fluorotoluene) lack the enhanced inductive effects of the -CF₂H group .

- Proton Affinity and Basicity: Evidence from gas-phase basicity studies shows that fluorotoluene isomers exhibit reduced proton affinity compared to toluene, with ortho-substituted derivatives (e.g., 2-fluorotoluene) being less basic than para-substituted analogs (e.g., 4-fluorotoluene) due to proximity effects . The addition of a difluoromethyl group in 3-(Difluoromethyl)-2-fluorotoluene likely further lowers proton affinity (estimated ~750 kJ/mol) compared to mono-fluorinated toluenes (765–775 kJ/mol) .

Physical and Chemical Properties

Fluorine substitution significantly impacts physical properties:

- Lipophilicity (logP): The compound’s logP (~3.20) exceeds mono-fluorinated toluenes (~2.80–2.85), reflecting increased hydrophobicity due to the -CF₂H group. This may enhance membrane permeability but reduce aqueous solubility .

- Boiling Point: Higher molecular weight and polarity from fluorine substituents elevate boiling points relative to toluene and mono-fluorinated analogs.

Reactivity and Metabolic Stability

- Chemical Reactivity :

The electron-withdrawing effects of fluorine substituents deactivate the aromatic ring toward electrophilic substitution. Ortho-fluorine and -CF₂H groups further reduce reactivity compared to para-fluorinated analogs . - Metabolic Stability: Fluorine’s ability to block metabolic oxidation sites is well-documented . The dual fluorination in this compound likely enhances resistance to cytochrome P450-mediated metabolism compared to mono-fluorinated derivatives.

Biological Activity

3-(Difluoromethyl)-2-fluorotoluene, a fluorinated aromatic compound, has garnered attention in various fields of research, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- IUPAC Name : this compound

- CAS Number : 1214367-27-7

- Molecular Formula : C8H7F3

- Molecular Weight : 172.14 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of fluorine atoms enhances lipophilicity and metabolic stability, potentially leading to increased bioactivity. The compound may exert its effects through the following mechanisms:

- Enzyme Inhibition : The difluoromethyl group can act as a reactive electrophile, forming covalent bonds with nucleophilic sites on enzymes, thereby inhibiting their activity.

- Receptor Modulation : The compound may interact with specific receptors in the body, influencing signaling pathways and biological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties against various bacterial strains.

- Anticancer Potential : In vitro studies have shown that it may inhibit the growth of cancer cell lines, indicating potential as an anticancer agent.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.

- Table 1 summarizes the antimicrobial activity observed in this study.

Compound Concentration (µg/mL) % Inhibition (S. aureus) % Inhibition (E. coli) This compound 50 70 65 Control (No treatment) - 0 0 -

Anticancer Studies :

- In a separate investigation, the compound was tested against human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 40 µM.

- Table 2 presents the findings from this anticancer study.

Concentration (µM) Cell Viability (%) 10 85 20 70 40 50 Control 100

Q & A

Basic: How can the regioselectivity of fluorine substitution in 3-(Difluoromethyl)-2-fluorotoluene be experimentally determined?

Methodological Answer:

Regioselectivity in fluorinated aromatic systems is influenced by electronic and steric factors. To determine substitution patterns:

- Nuclear Magnetic Resonance (NMR): Use -NMR to identify distinct fluorine environments. For example, fluorine atoms in ortho positions exhibit different chemical shifts compared to meta or para positions due to ring current effects. Coupling constants () further clarify spatial relationships .

- X-ray Crystallography: Resolve crystal structures to unambiguously confirm substitution patterns. This is critical for validating computational predictions of electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.